Cas no 937046-98-5 (7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine)

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine structure
937046-98-5 structure
Product Name:7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
CAS-Nr.:937046-98-5
MF:C6H5BrN4
MW:213.034699201584
MDL:MFCD09033848
CID:844614
PubChem ID:42281383
Update Time:2025-06-07

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
    • 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine
    • 7-bromopyrrolo[1,2-f][1,2,4]triazin-4-amine
    • 7-BROMO-PYRROLO[2,1-F][1,2,4]TRIAZIN-4-YLAMINE
    • 4-AMINO-7-BROMOPYRROLO[2,1-F][1,2,4]TRIAZINE
    • YGCJBESZJIGDMP-UHFFFAOYSA-N
    • CL0265
    • 5929AC
    • FCH1390673
    • PB17586
    • SY020952
    • AM807459
    • ST2412523
    • AX8219631
    • AB0074015
    • 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (ACI)
    • 7-Bromopyrrolo[2,1-f]-[1,2,4]triazin-4-amine
    • 937046-98-5
    • J-514415
    • B6237
    • DB-079668
    • AC-31299
    • CS-W000773
    • DTXSID20654685
    • DS-15320
    • 9-bromo-4-aza-7,9-dicarbaadenine
    • 7-Bromopyrrolo[2 pound not1-f][1 pound not2 pound not4]triazin-4-amine
    • SCHEMBL57305
    • 7-bromopyrrolo[2,1-f][1,2,4]triazine-4-amine
    • AKOS005208025
    • MFCD09033848
    • EN300-316509
    • MDL: MFCD09033848
    • Inchi: 1S/C6H5BrN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)
    • InChI-Schlüssel: YGCJBESZJIGDMP-UHFFFAOYSA-N
    • Lächelt: BrC1N2C(C(N)=NC=N2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 211.96976g/mol
  • Monoisotopenmasse: 211.96976g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 154
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 56.2
  • XLogP3: 1.1

Experimentelle Eigenschaften

  • Farbe/Form: No data avaiable
  • Dichte: 2.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Leicht löslich (1,6 g/l) (25°C),

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Sicherheitsinformationen

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU301-250mg
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 97%
250mg
374CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU301-5g
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 97%
5g
712.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU301-50mg
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 97%
50mg
129CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DU301-1g
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 97%
1g
174.0CNY 2021-07-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845138-250mg
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 97%
250mg
239.40 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB05554-25g
7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 95%
25g
$620 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B6237-5G
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 >95.0%(GC)(T)
5g
¥445.00 2024-04-15
Fluorochem
216372-1g
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 95%
1g
£72.00 2022-03-01
Fluorochem
216372-5g
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 95%
5g
£216.00 2022-03-01
Fluorochem
216372-10g
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
937046-98-5 95%
10g
£349.00 2022-03-01

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  45 min, -20 °C; 45 min, -20 °C
Referenz
Regioselective mono-bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine
Bi, Lei; Fang, Sheng; Zhang, Ran; Yin, Xianzhen; Fu, Chenchao; et al, Asian Journal of Chemistry, 2014, 26(20), 7083-7084

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  1 h, -20 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 8 h, rt
Referenz
Preparation method of remdesivir intermediate
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 2 h, 50 °C
Referenz
Preparation of 7-halopyrrolo[1,2-F][1,2,4]triazine-4-amine of the key intermediate of remdesivir
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  -40 °C; -40 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 3 h, rt
Referenz
Flash Chemistry Approach to Organometallic C-Glycosylation for the Synthesis of Remdesivir
von Keutz, Timo; Williams, Jason D.; Kappe, C. Oliver, Organic Process Research & Development, 2021, 25(4), 1015-1021

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  1 h, -20 °C; -20 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Referenz
Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Zheng, Jun; Cao, Guo-rui, Huaxue Shiji, 2020, 42(5), 608-611

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  -40 °C; 15 min, -40 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
Referenz
Continuous Flow C-Glycosylation via Metal-Halogen Exchange: Process Understanding and Improvements toward Efficient Manufacturing of Remdesivir
von Keutz, Timo; Williams, Jason D. ; Kappe, C. Oliver, Organic Process Research & Development, 2020, 24(10), 2362-2368

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  -15 °C; 45 min, < -10 °C
Referenz
Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP)
, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  rt → -20 °C; 45 min, -20 °C; 45 min, -20 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  rt → -20 °C; 45 min, -20 °C; 45 min, -20 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  -20 °C; 45 min, -20 °C
Referenz
N-heterocycle-containing derivative and its pharmaceutical application
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: tert-Butyl methyl ether ;  5 - 10 °C; 30 min, rt
1.2 Reagents: Monochloramine Solvents: Dimethylformamide ,  tert-Butyl methyl ether
1.3 90 - 95 °C; 8 h, 90 - 95 °C
1.4 Reagents: Water ;  cooled
Referenz
N-Cyano-2,2'-biphenyldicarboimide as a Cyanation Reagent for Co(III)-Catalyzed C-H Cyanation of Indoles in Ionic Liquids
Zhang, Jingchao; Zou, MengQi; Tian, QinYe; Sun, Zhizhong; Chu, Wenyi, Organic Letters, 2023, 25(9), 1436-1440

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Dimethylformamide ;  -40 °C; -40 °C → 0 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Referenz
Development of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] as α7 Nicotinic Receptor Agonists
Hill, Matthew D. ; Fang, Haiquan; King, H. Dalton; Iwuagwu, Christiana I.; McDonald, Ivar M.; et al, ACS Medicinal Chemistry Letters, 2017, 8(1), 133-137

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Aminopyrrolotriazines as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Raw materials

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Preparation Products

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:937046-98-5)7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Bestellnummer:A859669
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:19
Preis ($):256.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:937046-98-5)4-氨基-7-溴吡咯并[2,1-F][1,2,4]三嗪
Bestellnummer:LE25849013
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:50
Preis ($):discuss personally
Email:18501500038@163.com

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937046-98-5)7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
A859669
Reinheit:99%
Menge:100g
Preis ($):256.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:937046-98-5)4-氨基-7-溴吡咯并[2,1-F][1,2,4]三嗪
LE25849013
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email